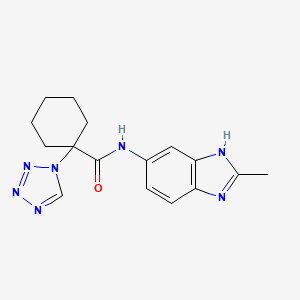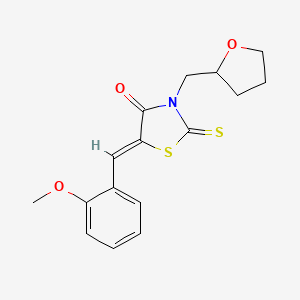
N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a complex organic compound that features a benzimidazole ring, a tetrazole ring, and a cyclohexane carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Cyclohexane Carboxamide Formation: The final step involves the coupling of the benzimidazole-tetrazole intermediate with cyclohexanecarboxylic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzimidazole ring.
Pharmaceuticals: Possible applications in drug design and development, particularly as enzyme inhibitors or receptor modulators.
Industry
Polymer Science: Use in the synthesis of polymers with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole ring is known to interact with DNA, while the tetrazole ring can mimic carboxylate groups in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methyl-1H-benzimidazol-6-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can be compared to other benzimidazole or tetrazole derivatives.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole.
Tetrazole Derivatives: Compounds like losartan and valsartan.
Uniqueness
- The combination of benzimidazole and tetrazole rings in a single molecule is relatively unique and can provide a synergistic effect in terms of biological activity and chemical reactivity.
- The presence of the cyclohexane carboxamide group adds to the structural diversity and potential applications of the compound.
Propriétés
Formule moléculaire |
C16H19N7O |
|---|---|
Poids moléculaire |
325.37 g/mol |
Nom IUPAC |
N-(2-methyl-3H-benzimidazol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H19N7O/c1-11-18-13-6-5-12(9-14(13)19-11)20-15(24)16(7-3-2-4-8-16)23-10-17-21-22-23/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19)(H,20,24) |
Clé InChI |
ADWRZKZWYVVAGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12168055.png)

![N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycine](/img/structure/B12168070.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12168082.png)
![N-(2-furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12168085.png)
![1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone](/img/structure/B12168089.png)

![N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B12168097.png)

![N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12168101.png)
![methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12168107.png)
![1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12168114.png)
![N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide](/img/structure/B12168116.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12168122.png)
